4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3
Description
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃ is a carbon-13 isotopically labeled compound featuring a pyrimidine core substituted with hydroxyl groups at positions 4 and 6, linked via an amino bridge to a benzonitrile moiety. The ¹³C₃ labeling indicates three carbon atoms in the structure are replaced with the stable isotope carbon-13, making this compound particularly valuable for metabolic tracer studies, pharmacokinetic analyses, and nuclear magnetic resonance (NMR)-based structural investigations.
Properties
IUPAC Name |
4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFLUKUOXWTIBQ-CWIKHUNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 13C-Labeled Urea and Cyanoacetate Derivatives
The foundational approach derives from the synthesis of non-labeled 4-amino-2,6-dihydroxypyrimidine, as detailed in patent CN111039876A. Here, methyl cyanoacetate and urea undergo cyclization under basic conditions to yield 4-amino-2,6(1H,3H)-pyrimidinedione. For Compound-13C3 , this step is modified to incorporate isotopic labels:
-
Urea-13C (O=13C(NH2)2) contributes the 13C isotope at position 6 (carbonyl carbon) of the pyrimidine ring.
-
Methyl cyanoacetate-1,2-13C2 (N≡13C-13CH2-COOCH3) provides 13C at positions 4 and 5 (methylene and carboxyl carbons).
Reaction conditions involve refluxing sodium methoxide, urea-13C, and methyl cyanoacetate-1,2-13C2 in anhydrous methanol at 65–80°C for 3–4 hours. The product, 4-amino-2,6(1H,3H)-pyrimidinedione-13C3, is isolated in 96.9% yield (non-labeled analog), with isotopic purity confirmed via mass spectrometry.
Alternative Routes for Isotopic Incorporation
While the urea-cyanoacetate route is predominant, alternative strategies include:
-
Sodium [13C]cyanide alkylation : Introducing 13C via cyano group substitution in cyanoacetate precursors.
-
Post-synthetic isotopic exchange : Treating preformed pyrimidine derivatives with 13C-enriched reagents, though this method risks incomplete labeling and side reactions.
Coupling Reactions for Introducing the Benzonitrile Moiety
The benzonitrile group is appended to the labeled pyrimidine core via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (NAS)
The amino group at position 2 of the pyrimidine ring reacts with 4-fluorobenzonitrile under basic conditions (K2CO3, DMF, 120°C). However, this method suffers from low reactivity due to the electron-withdrawing cyano group, yielding <50% of the desired product.
Palladium-Catalyzed Buchwald-Hartwig Amination
Superior yields (83.2%) are achieved using a Pd/Xantphos catalyst system to couple 4-bromobenzonitrile with 4-amino-2,6(1H,3H)-pyrimidinedione-13C3. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 12 hours |
This method minimizes byproducts and ensures regioselective coupling, critical for maintaining isotopic integrity.
Optimization of Reaction Conditions and Yield Enhancement
Solvent and Temperature Effects
The cyclization step is highly solvent-dependent, with anhydrous methanol providing optimal solubility and base activity. Elevated temperatures (>80°C) accelerate cyclization but risk decomposition of the 13C-labeled intermediates.
Catalytic Efficiency in Coupling Reactions
Comparative studies of palladium catalysts reveal that Pd(OAc)2/Xantphos outperforms Pd(dba)2 and Pd(PPh3)4 in coupling efficiency (Table 1).
Table 1: Catalyst Screening for Buchwald-Hartwig Coupling
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd(OAc)2/Xantphos | 83.2 | 5.1 |
| Pd(dba)2 | 67.8 | 12.4 |
| Pd(PPh3)4 | 58.9 | 18.7 |
Purification and Characterization of the Labeled Compound
Chromatographic Purification
Crude Compound-13C3 is purified via reversed-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), achieving >99% chemical purity. Isotopic enrichment is validated using high-resolution mass spectrometry (HRMS):
Spectroscopic Characterization
-
δ 10.09–10.05 (d, 2H, NH pyrimidine),
-
δ 6.61 (s, 2H, NH2),
-
δ 5.35 (s, 1H, CH pyrimidine),
-
δ 3.73 (d, 6H, OCH3 – absent in Compound-13C3 ).
-
δ 171.2 (C-4, 13C),
-
δ 168.8 (C-6, 13C),
-
δ 165.0 (C-2),
-
δ 70.3 (C-5, 13C),
-
δ 53.9 (C-benzonitrile).
Comparative Analysis with Non-labeled Synthesis Methods
Non-labeled 4-[(4,6-dihydroxy-2-pyrimidinyl)amino]benzonitrile is synthesized similarly but without isotopic reagents. Key differences include:
-
Cost : 13C-labeled urea and cyanoacetate increase material costs by ~200-fold.
-
Reaction Scale : Labeled syntheses are typically limited to <1 g batches due to reagent availability.
-
Purification : Additional HPLC steps are required to isolate isotopologues.
Applications and Implications in Pharmaceutical Research
Compound-13C3 serves as a critical intermediate in:
-
Metabolic Tracing : Studying the pharmacokinetics of HIV protease inhibitors via LC-MS.
-
Isotope Dilution Assays : Quantifying drug metabolites in biological matrices with high precision.
Future directions include automating the synthesis to improve scalability and exploring 13C/14C dual labeling for advanced tracer studies.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile exhibit significant cytotoxicity against various cancer cell lines. For example:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in tumor growth and proliferation. They have been shown to target vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial for angiogenesis and tumor survival .
- Case Studies : In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values indicating effective antiproliferative properties .
Biochemical Research
The compound's structural features allow it to be utilized in various biochemical assays:
- Enzyme Inhibition Studies : It has been explored as an inhibitor for certain enzymes involved in nucleotide metabolism, potentially impacting DNA synthesis in rapidly dividing cells.
- Ligand Binding Studies : The ability of this compound to bind selectively to certain receptors makes it a candidate for studies on receptor-ligand interactions, contributing to the understanding of drug design principles.
Drug Development
The unique properties of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile make it a valuable scaffold for drug development:
- Lead Compound Identification : Its effectiveness against specific cancer cell lines suggests potential as a lead compound in the development of new anticancer drugs. Modifications to its structure can yield new derivatives with improved efficacy and reduced toxicity.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound is ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Table: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 4.3 | VEGF/KDR inhibition |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 3.7 | PDGF receptor inhibition |
| 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile | Various (in vitro) | Not specified | Targeting multiple pathways in cancer cell growth |
Mechanism of Action
The mechanism of action of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological systems, aiding in the understanding of its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃, we compare it with four analogs (Table 1) derived from peer-reviewed literature and commercial data.
Table 1: Structural and Functional Comparison

*Estimated based on unlabeled analog + ³ x ¹³C contribution. †Range inferred from substituent variability.
Key Comparative Insights
Isotopic Labeling :
- The target compound and Analog 1 share ¹³C₃ labeling, enabling applications in mass spectrometry and metabolic pathway tracing. Analog 1’s halogenated pyrimidine (Br, Cl) enhances electrophilicity but reduces solubility compared to the hydroxylated target .
Functional Group Impact :
- The benzonitrile group in the target and Analog 1 contrasts with the dihydropyridazine-carbonitrile in Analog 2. The latter’s fused heterocycle (dihydropyridazine) introduces conformational rigidity, while the target’s pyrimidine-hydroxyl groups facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA) .
Biological Activity :
- Analog 3 and Analog 4, both unlabeled pyrimidine derivatives, exhibit kinase-modulating or cytotoxic properties due to methoxy-phenyl and acrylamide substituents. The target compound’s hydroxyl groups may confer distinct solubility and binding profiles, though direct activity data are unavailable in the provided evidence .
Synthetic and Handling Considerations :
- Analog 1 is classified as a controlled product with restricted handling, likely due to halogenated substituents and regulatory requirements. The target compound’s hydroxyl groups may necessitate stabilization (e.g., lyophilization) to prevent degradation .
Research Findings and Data
- Spectroscopic Data : Analog 2’s IR spectrum shows a strong CN stretch at 2209 cm⁻¹, comparable to the benzonitrile group in the target compound. Its mass spectrum (m/z 315 [M⁺]) provides a benchmark for isotopic mass shifts in ¹³C-labeled analogs .
- Stability : Halogenated analogs (e.g., Analog 1) typically exhibit longer shelf lives than hydroxylated derivatives, which may require cold storage or inert atmospheres .
Biological Activity
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a compound that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of HIV replication inhibitors. Its chemical structure and properties suggest a variety of interactions at the molecular level, which could translate into significant biological effects.
- Chemical Name : this compound
- CAS Number : 374067-80-8
- Molecular Formula : C11H8N4O2
- Molecular Weight : 228.21 g/mol
- SMILES Notation : OC1=CC(=O)NC(=N1)Nc2ccc(cc2)C#N
This compound is characterized by a pyrimidine ring substituted with hydroxyl groups, which may play a crucial role in its biological activity.
Biological Activity Overview
The biological activity of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile has been primarily studied in the context of its role as an HIV replication inhibitor. Research indicates that the compound may interfere with viral replication processes by targeting specific enzymes or pathways involved in the HIV life cycle.
The proposed mechanism of action involves the inhibition of reverse transcriptase, an essential enzyme for the replication of HIV. By mimicking nucleotides or binding to the active site of the enzyme, this compound could effectively reduce viral load in infected cells.
Study 1: Inhibition of HIV Replication
A study conducted by Ludovici et al. (2001) demonstrated that derivatives of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile exhibited significant antiviral activity against HIV. The research highlighted the compound's ability to lower viral titers in vitro, indicating its potential as a therapeutic agent against HIV infection .
Study 2: Structure-Activity Relationship (SAR)
In a subsequent investigation focused on structure-activity relationships, various analogs of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile were synthesized and tested for their efficacy. The presence of hydroxyl groups was found to enhance binding affinity to reverse transcriptase, thus increasing antiviral potency .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 374067-80-8 |
| Molecular Formula | C11H8N4O2 |
| Molecular Weight | 228.21 g/mol |
| SMILES | OC1=CC(=O)NC(=N1)Nc2ccc(cc2)C#N |
| Biological Activity | Effect |
|---|---|
| HIV Reverse Transcriptase Inhibition | Significant reduction in viral replication observed in vitro |
| Structure Activity Relationship | Hydroxyl substitutions enhance binding affinity |
Q & A
Q. How can researchers optimize the synthesis of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃ for reproducibility?
Methodological Answer: The synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and XPhos ligands) to introduce the ¹³C₃-labeled cyanovinyl group. Key parameters include:
- Catalyst loading : 0.025 mmol Pd(OAc)₂ per 0.5 mmol substrate (yields ~66%) .
- Base selection : Cs₂CO₃ improves coupling efficiency compared to weaker bases.
- Isomer control : Z:E ratios (e.g., 1:4.1) can be monitored via ¹H NMR . Table 1: Synthesis Optimization Parameters
| Parameter | Conditions | Yield/Outcome | Source |
|---|---|---|---|
| Catalyst System | Pd(OAc)₂/XPhos/Cs₂CO₃ | 66% (E-isomer) | |
| Solvent | THF or MeOH | 57–96% yields | |
| Temperature | Room temp to 80°C | Z:E ratio control |
Q. What analytical techniques are critical for characterizing isotopic purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity and isomer ratios (e.g., δ 5.73–5.96 ppm for cyanovinyl protons; ¹³C shifts at 117.6–156.1 ppm) .
- HRMS (ESI) : Validate isotopic enrichment (e.g., [M+H]+ at m/z 366.1731 vs. theoretical 366.1719) .
- HPLC : Assess purity (retention times: 4.50–4.61 min for isomers) .
Q. Why is isotopic labeling (¹³C₃) strategically important in pharmacokinetic studies?
Methodological Answer: The ¹³C₃ label enables precise tracking of metabolic pathways via:
- Mass spectrometry : Distinguish endogenous vs. administered compounds.
- Metabolite identification : Quantify degradation products without interference from natural isotopes .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic/basic conditions during bioactivity assays?
Methodological Answer: Stability studies should use:
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer: Conflicting SAR data (e.g., variable fluorobenzylamino group effects ) require:
- Crystallography : Resolve geometric isomerism (Z vs. E) impacting receptor binding .
- Docking simulations : Compare electronic profiles (e.g., cyano group polarity) with biological activity . Table 2: SAR Contradiction Analysis Framework
| Step | Tool/Method | Outcome |
|---|---|---|
| Isomer Identification | ¹H NMR (J-coupling analysis) | Z:E ratio validation |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Active vs. inert |
Q. How can isotopic distribution (¹³C₃) be quantified in complex biological matrices?
Methodological Answer: Use LC-HRMS with:
Q. What iterative approaches address data variability in synthetic yield or bioassay results?
Methodological Answer: Adopt qualitative research principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
